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Compound of Interest

Compound Name: AZ 11645373

Cat. No.: B1665887 Get Quote

Technical Support Center: AZ11645373
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the potential off-target effects of

AZ11645373, a potent and selective antagonist of the human P2X7 receptor.

Frequently Asked Questions (FAQs) and
Troubleshooting
Q1: What is the primary target and mechanism of action of AZ11645373?

AZ11645373 is a selective antagonist of the human P2X7 receptor (P2X7R).[1][2] It functions

as a non-competitive, allosteric antagonist, meaning it binds to a site on the receptor distinct

from the ATP-binding site to inhibit its function.[3][4][5] P2X7R is an ATP-gated ion channel,

and its activation by high concentrations of extracellular ATP leads to the influx of Na⁺ and

Ca²⁺ and the efflux of K⁺.[6] This ion flux triggers downstream signaling events, including the

activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-

1β.[6]

Q2: I am observing unexpected effects in my experiment. Could these be due to off-target

activities of AZ11645373?

While AZ11645373 is known for its high selectivity for the human P2X7 receptor, unexpected

results can arise from several factors:
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Species Specificity: AZ11645373 is significantly more potent on the human P2X7 receptor

than on the rat P2X7 receptor (>500-fold less effective).[1][2] Ensure that your experimental

system is appropriate for this species selectivity.

High Concentrations: As with any small molecule inhibitor, very high concentrations may lead

to non-specific effects. It is recommended to perform dose-response experiments to

determine the optimal concentration for your specific assay.

Cell-Specific Signaling Context: The downstream consequences of P2X7R inhibition can

vary between different cell types and experimental models. The observed phenotype may be

a previously uncharacterized downstream effect of P2X7R inhibition in your specific system.

Q3: What is the known selectivity profile of AZ11645373 against other purinergic receptors?

Extensive studies have demonstrated that AZ11645373 is highly selective for the human P2X7

receptor. At concentrations up to 10 µM, it has been shown to have no significant agonist or

antagonist effects on the following human and rat P2X receptor subtypes: human P2X1, rat

P2X2, human P2X3, rat P2X2/3, human P2X4, or human P2X5.[1][2] Additionally, it does not

affect endogenous P2Y receptor-mediated calcium transients in HEK cells.[1]

Q4: I am working with rat cells and not seeing the expected inhibition. Why could this be?

AZ11645373 exhibits strong species selectivity, with significantly lower potency for the rat P2X7

receptor compared to the human receptor.[1][2] Studies have shown that even at a

concentration of 10 µM, AZ11645373 inhibits rat P2X7R-mediated membrane currents by less

than 50%.[1] For studies involving rat cells, a different P2X7 receptor antagonist with better

potency for the rat ortholog may be more suitable.

Data on Selectivity of AZ11645373
The following tables summarize the quantitative data on the potency and selectivity of

AZ11645373.

Table 1: Potency of AZ11645373 on Human P2X7 Receptor
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Assay Type Agonist Cell Type
Potency
(IC50/K_B)

Reference

Membrane

Current Inhibition
ATP/BzATP HEK cells 5 - 20 nM [1]

IL-1β Release

Inhibition
ATP THP-1 cells 90 nM [1][7]

Calcium Influx

Inhibition
BzATP HEK cells 15 nM

Table 2: Selectivity Profile of AZ11645373

Off-Target
Receptor

Species Assay Type
Concentrati
on Tested

Observed
Effect

Reference

P2X1 Human
Membrane

Current
up to 10 µM

No significant

effect
[1]

P2X2 Rat
Membrane

Current
up to 10 µM

No significant

effect
[1]

P2X3 Human
Membrane

Current
up to 10 µM

No significant

effect
[1]

P2X2/3 Rat
Membrane

Current
up to 10 µM

No significant

effect
[1]

P2X4 Human
Membrane

Current
up to 10 µM

No significant

effect
[1]

P2X5 Human
Membrane

Current
up to 10 µM

No significant

effect
[1]

Endogenous

P2Y
Human

Calcium

Transients
up to 10 µM

No significant

effect
[1]

P2X7 Rat
Membrane

Current
10 µM

< 50%

inhibition
[1]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2014691/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2014691/
https://www.medchemexpress.com/az-11645373.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2014691/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2014691/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2014691/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2014691/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2014691/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2014691/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2014691/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2014691/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The selectivity of AZ11645373 has been determined through a variety of in vitro assays. Below

are summaries of the key experimental methodologies.

1. Membrane Current Recordings in HEK Cells

Objective: To assess the agonist and antagonist activity of AZ11645373 on various P2X

receptor subtypes.

Methodology:

Human Embryonic Kidney (HEK) cells are transfected to express specific human or rat

P2X receptor subtypes.

Whole-cell patch-clamp electrophysiology is used to measure ion channel activity.

A specific agonist for the expressed P2X receptor is applied to elicit a baseline current.

AZ11645373 is then co-applied with the agonist at various concentrations.

The change in the magnitude of the agonist-induced current in the presence of

AZ11645373 is measured to determine its inhibitory effect.[1]

2. IL-1β Release Assay in THP-1 Cells

Objective: To determine the functional inhibition of the P2X7 receptor-mediated inflammatory

response.

Methodology:

Human monocytic THP-1 cells are primed with lipopolysaccharide (LPS) to induce the

expression of pro-IL-1β.

The cells are then pre-incubated with varying concentrations of AZ11645373.

ATP is added to activate the P2X7 receptor, leading to the processing and release of

mature IL-1β.
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The concentration of IL-1β in the cell supernatant is quantified using an enzyme-linked

immunosorbent assay (ELISA).

The reduction in IL-1β release in the presence of AZ11645373 is used to calculate its

inhibitory potency.[1][7]
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Caption: Allosteric inhibition of the P2X7 receptor signaling pathway by AZ11645373.

Experimental Workflow for Assessing Off-Target Effects
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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